molecular formula C8H17N3 B060969 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine CAS No. 159583-38-7

2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine

Cat. No. B060969
M. Wt: 155.24 g/mol
InChI Key: BEIGYVLMTYQQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In

Mechanism Of Action

The mechanism of action of 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine is not fully understood, but it is believed to work by activating the immune system to attack cancer cells. 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine induces the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), which are involved in the immune response to cancer. 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine has also been shown to inhibit the formation of new blood vessels in tumors, which can limit their growth.

Biochemical And Physiological Effects

2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine has been shown to have a number of biochemical and physiological effects. It induces the production of cytokines, such as TNF-α, interleukin-6 (IL-6), and interferon-alpha (IFN-α), which are involved in the immune response to cancer. 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine also increases the permeability of blood vessels in tumors, allowing immune cells to better access cancer cells. In addition, 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine has been shown to inhibit the formation of new blood vessels in tumors, which can limit their growth.

Advantages And Limitations For Lab Experiments

One advantage of 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine is that it has been extensively studied in preclinical models of cancer. This has allowed researchers to gain a better understanding of its potential anti-cancer properties and mechanism of action. However, one limitation of 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine is that it has not yet been tested in clinical trials in humans. This makes it difficult to determine its potential efficacy and safety in a clinical setting.

Future Directions

There are a number of future directions for research on 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine. One area of research is to determine the optimal dose and schedule of 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine for use in combination with chemotherapy and radiation therapy. Another area of research is to investigate the potential of 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine for the treatment of other types of cancer, such as pancreatic cancer and glioblastoma. Additionally, research could be done to investigate the potential of 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine for use in combination with immunotherapy for the treatment of cancer.

Synthesis Methods

2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine is synthesized by reacting 2,3-dimethyl-2,3-diazabicyclo[2.2.1]heptane with ethyl chloroacetate in the presence of sodium hydride. The resulting product is then hydrolyzed with sodium hydroxide to yield 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine. The synthesis method of 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine has been well-established and is reproducible in a laboratory setting.

Scientific Research Applications

2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, and colon cancer. 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.

properties

CAS RN

159583-38-7

Product Name

2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

2-(3-methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine

InChI

InChI=1S/C8H17N3/c1-10-7-2-3-8(6-7)11(10)5-4-9/h7-8H,2-6,9H2,1H3

InChI Key

BEIGYVLMTYQQJC-UHFFFAOYSA-N

SMILES

CN1C2CCC(C2)N1CCN

Canonical SMILES

CN1C2CCC(C2)N1CCN

synonyms

2,3-Diazabicyclo[2.2.1]heptane-2-ethanamine,3-methyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.